molecular formula C22H32N2O2 B2889308 N-(2-hydroxy-1,1-dimethylethyl)-N'-[3-(4-methylphenyl)-1-adamantyl]urea CAS No. 824970-84-5

N-(2-hydroxy-1,1-dimethylethyl)-N'-[3-(4-methylphenyl)-1-adamantyl]urea

Cat. No.: B2889308
CAS No.: 824970-84-5
M. Wt: 356.51
InChI Key: SVLNEKCDNMHIHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-1,1-dimethylethyl)-N'-[3-(4-methylphenyl)-1-adamantyl]urea is a urea derivative featuring two distinct substituents:

  • N'-[3-(4-methylphenyl)-1-adamantyl]: A bulky, lipophilic adamantane core substituted with a 4-methylphenyl group, likely contributing to steric stability and hydrophobic interactions.

Properties

IUPAC Name

1-(1-hydroxy-2-methylpropan-2-yl)-3-[3-(4-methylphenyl)-1-adamantyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O2/c1-15-4-6-18(7-5-15)21-9-16-8-17(10-21)12-22(11-16,13-21)24-19(26)23-20(2,3)14-25/h4-7,16-17,25H,8-14H2,1-3H3,(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLNEKCDNMHIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)NC(=O)NC(C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-1,1-dimethylethyl)-N'-[3-(4-methylphenyl)-1-adamantyl]urea is a compound of growing interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C18H28N2O2\text{C}_{18}\text{H}_{28}\text{N}_{2}\text{O}_{2}

This structure features a urea linkage, which is significant in its interaction with biological targets. The presence of the adamantyl group enhances hydrophobic interactions, potentially improving binding affinity to target proteins.

Research indicates that compounds with urea or amide linkages exhibit notable biological activities, particularly as soluble epoxide hydrolase (sEH) inhibitors. The structure-activity relationship (SAR) studies suggest that the adamantyl moiety plays a crucial role in enhancing the inhibitory potency against sEH, which is implicated in various inflammatory processes and diseases.

Key Findings from Research Studies

  • Inhibition Potency : In vitro studies have shown that derivatives similar to this compound exhibit subnanomolar IC50 values against human and murine sEH. For instance, a closely related compound demonstrated IC50 values of 0.4 nM and 0.5 nM for human and murine sEH respectively .
  • Biological Effects : The inhibition of sEH has been linked to reduced pulmonary inflammation and fibrosis, key factors in conditions such as COVID-19 and other chronic inflammatory diseases. This suggests that the compound may have therapeutic potential in managing such conditions .

Study 1: Efficacy in Pulmonary Inflammation

A study evaluated the efficacy of memantyl urea derivatives (closely related to our compound) in a lipopolysaccharide (LPS)-induced sepsis model:

  • Objective : To assess the survival rate and inflammatory markers.
  • Results : The treatment group showed an increase in median survival time compared to controls; however, the survival rate did not reach statistical significance .

Study 2: Structure-Activity Relationship Analysis

A detailed SAR analysis revealed that:

  • Urea Linkage : Essential for biological activity.
  • Adamantyl Group : Enhances hydrophobic interactions leading to improved binding affinity.
  • Potency Variation : Substitutions on the adamantyl group significantly impacted inhibitory potency against sEH, illustrating the importance of structural modifications .

Table 1: Comparative IC50 Values of Related Compounds

Compound NameIC50 (nM) - Human sEHIC50 (nM) - Murine sEH
B4010.40.5
B4023.92.4
B4036.05.5

This table summarizes the inhibitory potency of various compounds related to this compound, highlighting its competitive advantage.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Differences and Research Findings

a) Adamantane-Containing Ureas
  • Target Compound vs.
  • N-(1-Adamantyl)-N'-(pyridin-3-ylmethyl)urea : The pyridinylmethyl group introduces a basic nitrogen, which may improve solubility and enable interactions with charged residues in biological targets, unlike the target compound’s methylphenyl group .
b) Aryl-Substituted Ureas
  • Anticancer Ureas (e.g., N-Mesityl-N'-(3-methylphenyl)urea) : These compounds prioritize aromatic substituents for mPGES-1 inhibition. The target compound’s adamantane group may offer superior metabolic stability compared to purely aryl-based ureas .
  • Pesticide Ureas (e.g., Daimuron) : Agricultural ureas often feature trifluoromethyl or alkyl groups (e.g., isoproturon ), optimizing herbicidal activity. The target compound’s hydroxyl group and adamantane core likely render it unsuitable for such applications but more relevant to therapeutic research.
c) Hybrid Ureas
  • Ethylenediurea Derivatives : Compounds like N-[2-(2-oxoimidazolidin-1-yl)ethyl]-N'-(4-methylphenyl)urea incorporate heterocyclic moieties, which may enhance solubility or modulate electronic properties. The target compound lacks such hybrid backbones but compensates with adamantane-derived rigidity .

Physicochemical and Pharmacokinetic Considerations

  • Hydrogen Bonding : The N-(2-hydroxy-1,1-dimethylethyl) group may mitigate excessive hydrophobicity, enabling interactions with polar residues in enzymes or receptors.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-hydroxy-1,1-dimethylethyl)-N'-[3-(4-methylphenyl)-1-adamantyl]urea, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is synthesized via nucleophilic addition between 1-adamantylamine derivatives and 2-hydroxy-1,1-dimethylethyl isocyanate in solvents like dichloromethane or tetrahydrofuran (THF). Reaction conditions (e.g., temperature, stoichiometry, and catalyst use) critically impact purity and yield. For instance, THF at 0–5°C under inert atmosphere minimizes side reactions, while excess isocyanate improves conversion rates .
  • Key Parameters :

  • Solvent polarity affects adamantyl group reactivity.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials .

Q. How is the compound structurally characterized using techniques like NMR and X-ray crystallography?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm the adamantyl and urea linkages. Key signals include adamantyl C-H protons (δ 1.6–2.1 ppm) and urea NH protons (δ 5.8–6.2 ppm, broad) .
  • X-ray Crystallography : Single-crystal analysis (e.g., using WinGX suite) resolves the adamantyl cage geometry and hydrogen-bonding network between urea NH and hydroxyl groups. Lattice parameters (e.g., space group P2₁/c) are validated against Cambridge Structural Database entries .

Q. What preliminary biological screening methods are used to assess its antimicrobial activity?

  • Methodology :

  • MIC Assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria in Mueller-Hinton broth (24–48 hrs, 37°C).
  • Antiviral Screening : Plaque reduction assays (e.g., influenza A/H1N1) quantify inhibition at non-cytotoxic concentrations (IC₅₀ < 50 µM) .
    • Controls : Include positive controls (e.g., ciprofloxacin for bacteria, oseltamivir for viruses) and solvent-only blanks.

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance the enantiomeric purity of the compound?

  • Methodology :

  • Chiral Catalysts : Use enantioselective catalysts (e.g., (R)-BINOL-derived thioureas) to bias isocyanate addition to adamantylamine.
  • Kinetic Resolution : Monitor reaction progress via chiral HPLC (Chiralpak IA column) to isolate enantiomers .
    • Data Analysis : Compare enantiomeric excess (ee) under varying temperatures (0°C vs. RT) and solvent polarities (THF vs. acetonitrile).

Q. What computational methods predict the compound's binding affinity to biological targets (e.g., mPGES-1 or viral proteases)?

  • Methodology :

  • Molecular Docking : AutoDock Vina screens against PDB structures (e.g., 4YL1 for mPGES-1). The adamantyl group’s hydrophobicity and urea’s hydrogen-bonding capacity are critical for binding .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes (100 ns trajectories). RMSD < 2 Å indicates stable binding .

Q. How can discrepancies in cytotoxicity data across different cell lines be resolved?

  • Methodology :

  • Assay Standardization : Use identical cell passage numbers, media (RPMI vs. DMEM), and incubation times.
  • Metabolic Profiling : LC-MS/MS identifies cell-specific metabolite interference (e.g., glutathione levels altering compound stability) .
    • Case Study : HepG2 (liver) vs. HEK293 (kidney) cells may show variance due to differential expression of CYP450 enzymes metabolizing the adamantyl group .

Q. What strategies modify the adamantyl group to improve pharmacokinetics without compromising bioactivity?

  • Methodology :

  • Substituent Effects : Introduce halogens (e.g., 3-bromoadamantyl) to enhance lipophilicity and blood-brain barrier penetration.
  • Prodrug Design : Mask the hydroxyl group with acetyl or phosphate esters for sustained release .
    • Validation : Compare logP (octanol-water) and plasma protein binding (SPR assays) of derivatives .

Q. How does the compound's stability under physiological conditions affect its efficacy?

  • Methodology :

  • Hydrolysis Studies : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC. The urea bond is susceptible to hydrolysis, with half-life (t₁/₂) > 24 hrs in serum .
  • Metabolite Identification : LC-QTOF-MS detects hydroxylated adamantyl or cleaved urea fragments in liver microsomes .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound's inhibition of COX-2 vs. mPGES-1?

  • Methodology :

  • Enzyme-Specific Assays : Use recombinant COX-2 (human, EC 1.14.99.1) and mPGES-1 (EC 4.2.1.106) in parallel.
  • IC₅₀ Comparison : mPGES-1 inhibition (IC₅₀ ~ 0.5 µM) is 10-fold more potent than COX-2 (IC₅₀ ~ 5 µM), suggesting selectivity .
    • Structural Insight : The 4-methylphenyl group sterically clashes with COX-2’s larger active site but fits mPGES-1’s hydrophobic pocket .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.